2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide
Overview
Description
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide is a useful research compound. Its molecular formula is C18H15FN4O2S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 370.08997507 g/mol and the complexity rating of the compound is 633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolic Stability and Alternative Heterocyclic Analogues
One study focused on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, identifying compounds with similar in vitro potency and in vivo efficacy to a reference compound, while minimizing metabolic deacetylation. This research highlights the exploration of various 6,5-heterocycles to improve metabolic stability, showcasing the compound's relevance in developing potent and efficacious inhibitors for cancer treatment (Stec et al., 2011).
Anticancer Applications
Another study synthesized and evaluated N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds for their cytotoxic activities against different cancer cell lines. The research aimed at discovering compounds with powerful cytotoxic effects, particularly against breast cancer, by leveraging structural and spectral features alongside docking studies. This demonstrates the compound's potential in anticancer applications, contributing to the development of new therapeutic agents (Abu-Melha, 2021).
Novel Heterocyclic Derivatives for Antitumor Activity
Research into the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives starting from 2-cyano-N-(thiazol-2-yl) acetamide showcased the potential for creating compounds with promising inhibitory effects on different cell lines. This study provides insight into the versatility of such compounds in generating a wide array of heterocyclic derivatives with significant antitumor activities, highlighting their importance in medicinal chemistry and drug discovery efforts (Albratty et al., 2017).
Insecticidal Properties
Explorations into the insecticidal properties of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, underline the potential use of such compounds in agricultural applications. By synthesizing various heterocycles from a versatile precursor, this research contributes to the search for effective insecticidal agents, showcasing the broader implications of the compound beyond pharmaceuticals (Fadda et al., 2017).
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S/c19-12-6-4-11(5-7-12)13-8-9-17(25)23(22-13)10-16(24)21-18-20-14-2-1-3-15(14)26-18/h4-9H,1-3,10H2,(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGBNLJCYVYPGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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